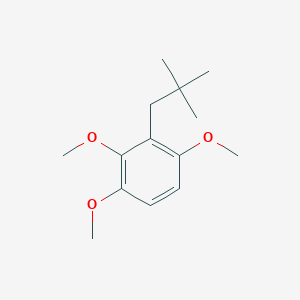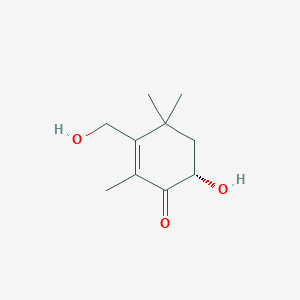![molecular formula C13H26O3Si B14247070 7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-enoic acid CAS No. 405150-68-7](/img/structure/B14247070.png)
7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-enoic acid is an organic compound that features a silyl ether group and a carboxylic acid group. This compound is often used in organic synthesis due to its unique reactivity and stability. The presence of the tert-butyl(dimethyl)silyl group provides steric protection, making it a valuable intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-enoic acid typically involves the protection of a hydroxyl group with a tert-butyl(dimethyl)silyl group. This can be achieved using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of protective atmospheres and advanced purification techniques like column chromatography or recrystallization is common to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The silyl ether group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Tetrabutylammonium fluoride in anhydrous conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new silyl ethers or other substituted products.
Aplicaciones Científicas De Investigación
7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-enoic acid is used in various scientific research applications:
Chemistry: As a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: In the synthesis of biologically active molecules and natural products.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-enoic acid involves the reactivity of the silyl ether group. The tert-butyl(dimethyl)silyl group provides steric protection, allowing selective reactions at other functional groups. The compound can undergo deprotection under acidic or basic conditions, revealing the hydroxyl group for further reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-enoic acid
- This compound methyl ester
- This compound ethyl ester
Uniqueness
The uniqueness of this compound lies in its stability and reactivity. The tert-butyl(dimethyl)silyl group provides steric protection, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions while maintaining stability makes it a versatile compound in scientific research and industrial applications.
Propiedades
Número CAS |
405150-68-7 |
|---|---|
Fórmula molecular |
C13H26O3Si |
Peso molecular |
258.43 g/mol |
Nombre IUPAC |
7-[tert-butyl(dimethyl)silyl]oxyhept-2-enoic acid |
InChI |
InChI=1S/C13H26O3Si/c1-13(2,3)17(4,5)16-11-9-7-6-8-10-12(14)15/h8,10H,6-7,9,11H2,1-5H3,(H,14,15) |
Clave InChI |
MEEIYCIPELRJLW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCCCCC=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


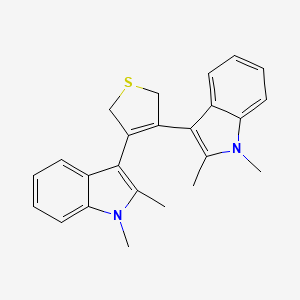
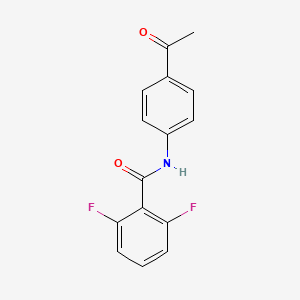
![2-[2-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide](/img/structure/B14247004.png)

![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14247033.png)
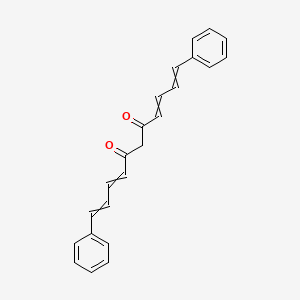
![N-[1-(2-Cyanoethyl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B14247047.png)

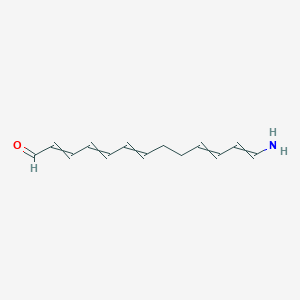
![L-Phenylalaninamide, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-hydroxy-](/img/structure/B14247054.png)
![Dichlorobis[(3R)-3,7-dimethyloctyl]silane](/img/structure/B14247057.png)

